Methyl 7-(5-octyl-1,2-dioxolan-3-YL)heptanoate
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Overview
Description
Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate: is an organic compound characterized by the presence of a dioxolane ring and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . Additionally, the long alkyl chain can influence the compound’s solubility and interaction with biological membranes .
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different alkyl substituents.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Uniqueness: Methyl 7-(5-octyl-1,2-dioxolan-3-yl)heptanoate is unique due to its specific combination of a dioxolane ring and a long octyl chain, which imparts distinct chemical and physical properties .
Properties
CAS No. |
95336-48-4 |
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Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl 7-(5-octyldioxolan-3-yl)heptanoate |
InChI |
InChI=1S/C19H36O4/c1-3-4-5-6-7-10-13-17-16-18(23-22-17)14-11-8-9-12-15-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
AVPIZVUFPITDED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC(OO1)CCCCCCC(=O)OC |
Origin of Product |
United States |
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